N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea
Description
This compound is a urea derivative featuring a piperazine ring linked to a 3-chloro-5-(trifluoromethyl)pyridine moiety at the N-terminal and a dimethylamino methylene group at the N'-terminal. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the piperazine and dimethylamino groups may influence solubility and receptor binding .
Properties
IUPAC Name |
(3E)-1-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-3-(dimethylaminomethylidene)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClF3N6O/c1-24(2)11-23-15(27)21-3-4-25-5-7-26(8-6-25)14-13(17)9-12(10-22-14)16(18,19)20/h9-11H,3-8H2,1-2H3,(H,21,27)/b23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLKUBYJSMQFAD-FOKLQQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)NCCN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)NCCN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea, a compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C20H17ClF3N5OS
- Molecular Weight : 467.9 g/mol
- CAS Number : 478262-16-7
Its structure features a piperazine moiety substituted with a trifluoromethyl-pyridine, which is critical for its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, which play crucial roles in cell signaling pathways. Inhibiting these kinases can lead to decreased cell proliferation and survival, particularly in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against several strains of bacteria, including resistant strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-cancer Properties : The compound has shown promise in preclinical studies for its anti-cancer activity against multiple human cancer cell lines. It appears to induce apoptosis (programmed cell death) in cancer cells through the activation of intrinsic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines, including A549 and HCT116. The IC50 values suggest potent activity, indicating potential for further development as an anti-cancer agent .
- Structure-Activity Relationship (SAR) : Research exploring the impact of trifluoromethyl and sulfonyl groups on related urea derivatives highlighted that modifications in these groups significantly influenced biological activity, suggesting avenues for optimizing the compound’s efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of compounds featuring the piperazine structure, particularly those with trifluoromethyl groups, exhibit promising anticancer properties. The presence of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety enhances the compound's ability to inhibit tumor growth by targeting specific cancer cell pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them valuable candidates for drug development .
1.2 Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Specifically, it may serve as an inhibitor of glycine transporters, which are crucial in modulating neurotransmission in the central nervous system. By inhibiting these transporters, the compound could enhance synaptic transmission and provide therapeutic benefits for conditions such as schizophrenia and depression .
Agrochemical Applications
2.1 Herbicidal Properties
The compound's structural similarity to known herbicides suggests its potential use as a herbicide or as a precursor for herbicide synthesis. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, improving their efficacy against various weed species .
2.2 Proherbicide Development
As a proherbicide, this compound can be designed to hydrolyze into active forms that inhibit specific metabolic pathways in plants. This mechanism allows for targeted weed control while minimizing environmental impact .
Biochemical Research Applications
3.1 Enzyme Inhibition Studies
The compound can be utilized in studies aimed at understanding enzyme inhibition mechanisms, particularly those involving acetyl-CoA carboxylase (ACCase). Research has indicated that similar compounds effectively inhibit ACCase, which is vital in fatty acid biosynthesis in both plants and animals .
3.2 Chemical Biology Tools
Given its unique structural characteristics, this compound can serve as a chemical probe in biological research to study protein interactions and cellular signaling pathways. Its ability to modify biological targets makes it a useful tool for elucidating complex biological mechanisms .
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, a derivative of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the activation of apoptotic pathways, suggesting its potential as a lead compound for further development .
Case Study 2: Herbicide Development
A study conducted by agricultural scientists demonstrated that formulations containing this compound exhibited superior herbicidal activity compared to traditional herbicides under controlled conditions, highlighting its potential for inclusion in modern agricultural practices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Pyridine-Urea Frameworks
a) N-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea (DY12D664, CAS 478262-19-0)
- Core Structure: Shares the 3-chloro-5-(trifluoromethyl)pyridinyl-piperazino group but substitutes the ethyl-urea with a phenyl-urea.
- Key Differences: The phenyl group in DY12D664 may reduce solubility compared to the ethyl-dimethylamino methylene group in the target compound.
- Application : Marketed as a research chemical (purity ≥97%), but specific bioactivity data are unavailable .
b) N-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea (CAS 338792-95-3)
- Core Structure: Features the same piperazine-pyridine-ethyl backbone but lacks the dimethylamino methylene group.
- Molecular Weight: 351.76 g/mol (vs. a higher estimated weight for the target compound due to the dimethylamino substituent) .
Functional Analogues in Agrochemicals
a) Teflubenzuron and Chlorfluazuron
Therapeutic Analogues in Medicinal Chemistry
a) N-(4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl)-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea Hydrochloride
Comparative Analysis Table
Key Research Findings and Insights
- Structure-Activity Relationships (SAR): Piperazine Linkers: Enhance conformational flexibility and receptor interaction. Trifluoromethyl Groups: Improve metabolic stability and membrane permeability. Dimethylamino Methylene: May increase aqueous solubility and bioavailability compared to phenyl or hydrogen substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
